molecular formula C23H20N2O2S B2783021 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide CAS No. 921558-34-1

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide

Cat. No. B2783021
CAS RN: 921558-34-1
M. Wt: 388.49
InChI Key: MATVKXZMWMKRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide, also known as BTA-EG6 or EGCG2, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a derivative of epigallocatechin-3-gallate (EGCG), a natural compound found in green tea that has been shown to have various health benefits. BTA-EG6 has been synthesized to improve the bioavailability and stability of EGCG, and has been studied for its potential applications in various fields of research.

Scientific Research Applications

Optical Materials and Sensors

The compound’s unique structure, incorporating both benzothiazole and hydroxyphenyl moieties, makes it a promising candidate for optical materials. Researchers have explored its potential as a fluorescent probe, sensor, or luminescent material due to its ability to emit light upon excitation. Investigating its photophysical properties and interactions with other molecules can lead to innovative applications in optoelectronics and sensing devices .

Antibacterial Activity

Several studies have evaluated the antibacterial potential of related benzothiazole derivatives. While not specifically focusing on our compound, these findings provide insights. For instance, compounds containing benzothiazole scaffolds have demonstrated activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli. Further research could explore the antibacterial effects of our compound, especially considering its structural similarities .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-14-7-8-16(11-15(14)2)12-22(27)24-17-9-10-18(20(26)13-17)23-25-19-5-3-4-6-21(19)28-23/h3-11,13,26H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATVKXZMWMKRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.